molecular formula C18H23N3O2S B11595187 (5Z)-5-(4-ethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11595187
M. Wt: 345.5 g/mol
InChI Key: RRCRJOCSCKDJLN-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, an ethylpiperazine moiety, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-ethylpiperazine in the presence of a base, followed by cyclization with a thioamide under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities with the ethoxyphenyl group.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in terms of functional groups and industrial applications.

Uniqueness

(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C18H23N3O2S/c1-3-20-9-11-21(12-10-20)18-19-17(22)16(24-18)13-14-5-7-15(8-6-14)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3/b16-13-

InChI Key

RRCRJOCSCKDJLN-SSZFMOIBSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC)/S2

Canonical SMILES

CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.